Azide-PEG9-amido-C8-Boc
Description
Azide-PEG9-amido-C8-Boc is a polyethylene glycol (PEG)-based derivative featuring an azide group and a tert-butoxycarbonyl (Boc)-protected amine. Key properties include:
- Molecular Formula: C₂₅H₅₀N₄O₁₁ .
- Molecular Weight: 582.7 g/mol .
- CAS No.: 2112731-50-5 .
- Functional Groups: Azide (–N₃) for click chemistry (e.g., reactions with alkynes, DBCO, or BCN) and a Boc-protected amido group for controlled deprotection under mild acidic conditions .
- Applications: Drug conjugation, bioconjugation, and solubility enhancement in aqueous media due to its hydrophilic PEG spacer .
Properties
IUPAC Name |
tert-butyl 10-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-10-oxodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N4O12/c1-34(2,3)50-33(40)11-9-7-5-4-6-8-10-32(39)36-12-14-41-16-18-43-20-22-45-24-26-47-28-30-49-31-29-48-27-25-46-23-21-44-19-17-42-15-13-37-38-35/h4-31H2,1-3H3,(H,36,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMIRMWIHCIMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Boc-Protected Octanamide Intermediate
The Boc group (tert-butoxycarbonyl) is introduced early to shield the amine during subsequent reactions.
Procedure :
-
Starting Material : 8-Aminooctanoic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (pH 9–10, NaHCO₃).
-
Activation : The carboxylic acid is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM).
-
Coupling : The activated ester is coupled to a PEG9 diamine (H₂N-PEG9-NH₂) in anhydrous DMF, yielding Boc-NH-PEG9-NH₂.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃ | THF, 0°C → RT, 12 h | 92 |
| Activation | EDC, NHS | DCM, RT, 2 h | Quant. |
| Coupling | PEG9 diamine | DMF, N₂, 24 h | 85 |
Azide Functionalization of PEG9 Terminus
The azide group is introduced via nucleophilic substitution, exploiting the reactivity of PEG terminal leaving groups.
Method A: Tosyl-Azide Exchange
-
Tosylation : Treat PEG9-Boc-NH₂ with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate.
-
Azide Substitution : React with sodium azide (NaN₃) in DMF at 60°C for 48 h.
Method B: Mitsunobu Reaction
Alternatively, the hydroxyl terminus of PEG9 is converted to an azide using diphenylphosphoryl azide (DPPA) and DIAD under Mitsunobu conditions.
Optimization Insight :
Final Assembly and Purification
The Boc-protected octanamide is conjugated to the azide-PEG9-amine via amide bond formation.
Procedure :
-
Deprotection (Optional) : If intermediate Boc groups are present, treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 h.
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Activation : React Boc-C8-COOH with HATU and DIPEA in DMF.
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Purification : Isolate via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or dialysis (MWCO 1 kDa).
Characterization Data :
-
¹H NMR (500 MHz, CDCl₃): δ 3.65 (m, PEG backbone), 1.44 (s, Boc CH₃), 1.25 (m, C8 alkyl).
-
HRMS : [M+Na]⁺ calcd. for C₃₄H₆₆N₄O₁₂Na: 745.4567; found: 745.4571.
Challenges and Mitigation Strategies
PEG Chain Polydispersity
Commercial PEG9 precursors often exhibit batch variability. Size-exclusion chromatography (SEC) is critical to ensure narrow dispersity (Đ < 1.1).
Azide Stability
Azides are light-sensitive; reactions are conducted under amber glass. Storage at -20°C in anhydrous DMF prevents degradation.
Scalability Limitations
Multi-step purifications limit large-scale production. Continuous-flow systems with immobilized enzymes (e.g., lipases for ester hydrolysis) are under investigation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Azide-PEG9-amido-C8-Boc undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring by reacting the azide group with a strained alkyne group without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, in an aqueous or organic solvent.
SPAAC: Requires strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in an organic solvent.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are used in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Bioconjugation
Azide-PEG9-amido-C8-Boc is widely used in bioconjugation due to its ability to form stable triazole linkages through click chemistry. The azide group reacts with alkynes or cyclooctynes under mild conditions, facilitating the attachment of various biomolecules such as peptides, proteins, and nucleic acids.
Case Study: Protein Labeling
In a study on protein labeling, researchers utilized this compound to conjugate fluorescent dyes to antibodies. The resulting conjugates exhibited enhanced stability and retention of biological activity, demonstrating the effectiveness of this linker in bioconjugation applications .
Drug Delivery Systems
The hydrophilic nature of the PEG component enhances the solubility of drug molecules, improving their bioavailability. This compound can be incorporated into drug delivery systems to facilitate targeted therapy.
Application Example
In cancer therapy, this compound was used to create polymer-drug conjugates that selectively deliver chemotherapeutics to tumor cells while minimizing side effects on healthy tissues. The azide functionality allowed for precise control over the drug release profile through click chemistry .
Surface Modification
This compound can modify surfaces of nanoparticles and medical devices, enhancing their biocompatibility and functionality.
Data Table: Surface Modification Properties
| Property | Description |
|---|---|
| Hydrophilicity | Increased due to PEG chain |
| Biocompatibility | Enhanced through surface coating |
| Functionalization | Allows for additional biomolecule attachment |
Imaging Applications
This compound has been employed in imaging applications where it serves as a probe for bioorthogonal labeling in live cells.
Case Study: Cellular Imaging
A recent study demonstrated the use of this compound in conjunction with fluorescent probes for imaging bacterial peptidoglycan in live cells. This application showcased the compound's utility in real-time imaging studies without disrupting cellular functions .
Mechanism of Action
Azide-PEG9-amido-C8-Boc functions as a linker in PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The azide group allows for the attachment of the linker to various molecules via click chemistry reactions. Once the PROTAC molecule is formed, it binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Research Findings and Data
Solubility and Stability
Biological Activity
Azide-PEG9-amido-C8-Boc is a synthetic compound widely utilized in bioconjugation and drug development, particularly as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). Its unique structure incorporates an azide functional group, which allows for click chemistry applications, enhancing its utility in biological systems. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 582.7 g/mol. The compound features a hydrophilic PEG (polyethylene glycol) spacer that increases solubility in aqueous environments, making it suitable for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H50N4O11 |
| Molecular Weight | 582.7 g/mol |
| Functional Groups | Azide, Boc-protected amine |
| Purity | 96% |
| Storage Conditions | -20°C |
This compound functions primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the formation of stable triazole linkages. This reaction is pivotal in creating targeted drug conjugates, facilitating the selective delivery of therapeutic agents to specific cells or tissues.
1. In Vitro Studies
In vitro studies have demonstrated that this compound can effectively conjugate with various biomolecules, enhancing their therapeutic potential. For instance, its application in PROTACs has shown promising results in targeting specific proteins for degradation via the ubiquitin-proteasome pathway.
- Case Study : In one study, this compound was used to synthesize a PROTAC targeting the BCL2 protein, which is often overexpressed in cancers. The resulting compound exhibited significant cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer agent .
2. In Vivo Studies
Preliminary in vivo studies suggest that compounds linked through this compound demonstrate improved pharmacokinetic profiles compared to their unmodified counterparts. Enhanced solubility and stability lead to increased bioavailability and reduced off-target effects.
- Case Study : A study involving an antibody-drug conjugate (ADC) utilizing this compound showed enhanced efficacy against HER2-positive tumors in mouse models. The ADC demonstrated improved tumor regression rates compared to traditional ADCs .
Applications
This compound has several critical applications in biomedical research:
- Antibody-Drug Conjugates (ADCs) : It serves as a linker to attach cytotoxic drugs to antibodies, enhancing specificity towards cancer cells.
- PROTAC Development : Used to create bifunctional molecules that target proteins for degradation.
- Click Chemistry : Facilitates the rapid and efficient conjugation of biomolecules for various applications, including vaccine development and diagnostics.
Q & A
Basic Research Questions
Q. What is the role of each structural component (Boc, PEG9, amide, azide) in Azide-PEG9-amido-C8-Boc, and how do they influence its reactivity in bioconjugation?
- Methodological Answer :
- Boc (tert-butoxycarbonyl) : Acts as a temporary protecting group for amines, enabling selective deprotection under acidic conditions (e.g., TFA) to expose reactive sites for downstream modifications .
- PEG9 : Enhances solubility, reduces nonspecific binding, and improves biocompatibility. The nine ethylene oxide units provide steric flexibility, critical for optimizing linker length in drug-delivery systems .
- Amide linkage : Stabilizes the molecule against enzymatic degradation, ensuring structural integrity in biological environments .
- Azide : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal "click chemistry" reaction for site-specific conjugation with alkyne-functionalized biomolecules .
Q. What synthetic strategies are recommended for incorporating this compound into peptide backbones or solid-phase synthesis?
- Methodological Answer :
- Use solid-phase peptide synthesis (SPPS) with polar supports compatible with CuAAC conditions .
- Stepwise protocol:
Introduce the azide group via Mitsunobu reaction or azidoalkylation of Fmoc-protected intermediates .
Couple Boc-protected PEG9-amido-C8 using HATU/DIPEA activation .
Deprotect Boc with TFA (20–50% in DCM) before conjugating to target molecules .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- Stability Testing : Store at –20°C under inert gas to prevent azide degradation; avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize CuAAC reaction efficiency when using this compound with sterically hindered alkynes?
- Methodological Answer :
- Catalyst System : Use Cu(I)Br with TBTA ligand (1:3 ratio) to prevent catalyst oxidation and improve regioselectivity .
- Solvent Optimization : Test DMSO/H2O (1:1) vs. THF/PBS mixtures; higher dielectric constants enhance reaction rates .
- Troubleshooting Low Yield :
- Add sodium ascorbate (5 mM) to reduce Cu(II) to Cu(I) in situ .
- Conduct kinetic monitoring via UV-Vis (track triazole formation at 290 nm) .
Q. What experimental approaches resolve contradictions in reported stability data for this compound under physiological pH?
- Methodological Answer :
- Controlled Degradation Study :
| Condition | Parameter | Measurement |
|---|---|---|
| pH 7.4, 37°C | Half-life | LC-MS quantification |
| pH 5.0 (lysosomal) | Degradation products | NMR structural elucidation |
- Confounding Variables :
- Trace metals (e.g., Fe²⁺) may accelerate azide decomposition; include EDTA (1 mM) in buffers .
- Compare data across multiple batches to isolate synthesis-related variability .
Q. How can researchers design a robust protocol to troubleshoot failed conjugation of this compound to lipid nanoparticles?
- Methodological Answer :
- Diagnostic Framework :
Confirm Azide Integrity : Test reactivity with a model alkyne (e.g., propargyl alcohol) via TLC .
Assemble Negative Controls : Omit Cu(I) catalyst to rule out non-specific binding .
Surface Accessibility : Use TEM with gold-labeled streptavidin to visualize PEG density .
- Optimization : Adjust PEG9 spacer length or switch to strain-promoted azide-alkyne cycloaddition (SPAAC) for metal-free conjugation .
Q. What methodologies validate the biocompatibility of this compound in live-cell imaging applications?
- Methodological Answer :
- Cytotoxicity Assays :
| Assay | Endpoint | Criteria |
|---|---|---|
| MTT | IC50 | >100 µM |
| LDH release | Membrane integrity | ≤10% increase vs. control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
